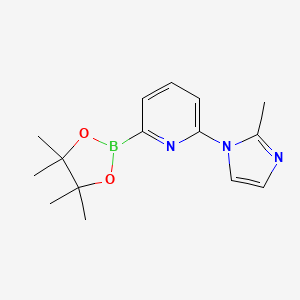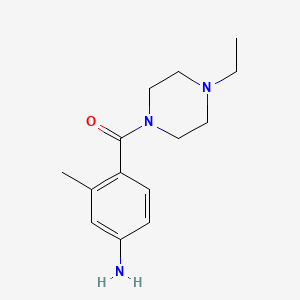![molecular formula C19H20BrN5O2 B13895507 Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)
Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-a]pyrazine core, a piperidine ring, and a benzyl ester group. Its molecular formula is C18H18BrN5O2, and it has a molecular weight of 416.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps :
Formation of the imidazo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Bromination: The imidazo[1,5-a]pyrazine core is then brominated using bromine or a brominating agent.
Amination: The brominated intermediate undergoes amination to introduce the amino group.
Coupling with piperidine: The aminated intermediate is coupled with piperidine under suitable conditions.
Esterification: Finally, the compound is esterified with benzyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .
Applications De Recherche Scientifique
Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- Phenylmethyl (2R)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylate
Uniqueness
Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the piperidine ring and the benzyl ester group. These features may confer distinct chemical properties and biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C19H20BrN5O2 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20BrN5O2/c20-16-15-17(21)22-8-11-25(15)18(23-16)14-6-9-24(10-7-14)19(26)27-12-13-4-2-1-3-5-13/h1-5,8,11,14H,6-7,9-10,12H2,(H2,21,22) |
Clé InChI |
OJTSQTUZZHOKSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NC(=C3N2C=CN=C3N)Br)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
![(1R)-spiro[indane-2,4'-piperidine]-1-amine;dihydrochloride](/img/structure/B13895457.png)
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)

![2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)

![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)

![[1-[(1R)-1-aminoethyl]cyclopropyl]methanol;hydrochloride](/img/structure/B13895494.png)
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)



